molecular formula C16H21N3O4S B2622201 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034605-37-1

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2622201
CAS No.: 2034605-37-1
M. Wt: 351.42
InChI Key: IUEQNJYCJUDZFA-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a 2-methoxyethyl group at position 3 and a piperidin-4-yl moiety linked to a thiophene-2-carbonyl group at position 1. This structure combines pharmacophoric elements common in medicinal chemistry: the imidazolidinedione ring is known for its conformational rigidity, while the thiophene and piperidine groups may enhance binding to biological targets through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-23-9-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-10-24-13/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEQNJYCJUDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic synthesis. The process may start with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the piperidine ring and the thiophene moiety. Common reagents and conditions include:

    Imidazolidine-2,4-dione formation: This step may involve the reaction of urea derivatives with diketones under acidic or basic conditions.

    Piperidine ring introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Thiophene moiety attachment: The thiophene group can be attached via coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₂₁N₃O₄S
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 2034605-37-1

Anticancer Research

Recent studies indicate that compounds similar to 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione exhibit promising anticancer properties. For instance, molecular hybrids that incorporate imidazolidine structures have been designed and synthesized, showing significant antitumor activity against various cancer cell lines. These studies emphasize the importance of structural modifications in enhancing biological efficacy .

Inhibition of Enzymatic Activity

Research has highlighted the potential of this compound to inhibit specific enzymes linked to metabolic disorders. Similar compounds have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, making them candidates for treating metabolic syndrome-related conditions such as type 2 diabetes and obesity . This inhibition can lead to improved insulin sensitivity and reduced cardiovascular risks.

CNS Disorders

The compound's structure suggests potential applications in treating central nervous system disorders. Compounds with similar frameworks have been investigated for their ability to ameliorate symptoms associated with cognitive decline, including Alzheimer's disease and mild cognitive impairment . This opens avenues for developing therapeutic agents targeting neurodegenerative diseases.

Antimicrobial Properties

The synthesis of derivatives based on the imidazolidine structure has shown varying degrees of antimicrobial activity. Research indicates that modifications to the piperidine and thiophene components can enhance efficacy against bacterial strains, suggesting a dual application in both cancer therapy and infection control .

Synthesis and Characterization

The synthesis of this compound has been documented through various methods, including:

  • Reflux Methods : Utilizing solvents like ethanol or methanol under reflux conditions to facilitate reaction completion.
  • Spectroscopic Techniques : Characterization through NMR (nuclear magnetic resonance), FTIR (Fourier-transform infrared spectroscopy), and mass spectrometry has been employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized imidazolidine derivatives on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Case Study 2: Metabolic Syndrome Treatment

In another study focusing on metabolic syndrome, compounds similar to this compound were tested for their ability to improve glucose tolerance in diabetic animal models. The results showed marked improvement in glucose levels post-treatment, indicating a promising avenue for therapeutic intervention in diabetes management .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its thiophene-2-carbonyl-piperidine substituent and 2-methoxyethyl group. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione Thiophene-2-carbonyl-piperidine, 2-methoxyethyl C₁₉H₂₃N₃O₄S* ~405.47* Thiophene enhances lipophilicity; methoxyethyl improves solubility
BG15969 () (2E)-3-phenylprop-2-enoyl-piperidine C₂₀H₂₅N₃O₄ 371.43 Phenyl group increases aromaticity; lacks sulfur atom
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione () 5-ethoxy, 4-methoxyphenyl, 3-phenyl C₂₀H₂₀N₂O₅ 368.39 Bulky aryl groups reduce solubility; ethoxy may affect metabolic stability
Piperidin-4-one derivatives () Varied acyl/aryl groups (e.g., acetyl, methoxyphenyl) Varies Varies Piperidine scaffold with amide bonds; broad biological activities

*Estimated based on structural similarity to BG15969 .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyethyl group introduces an ether oxygen, which may enhance solubility relative to purely aromatic analogues like ’s 5-ethoxy derivative .
  • Metabolic Stability : Piperidine rings are prone to oxidation, but the thiophene-carbonyl group could slow metabolism compared to aliphatic acyl chains .

Biological Activity

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine core, a thiophene moiety, and a piperidine ring. The molecular formula is C23H29N3O5SC_{23}H_{29}N_{3}O_{5}S with a specific arrangement that contributes to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in disease processes, such as proteases and kinases.
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and mood regulation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

A summary of biological activities reported for related compounds is presented in the following table:

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of neuroinflammation
Enzyme InhibitionInhibition of protease activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related imidazolidine compounds against various pathogens. Results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibiotic agents .
  • Anticancer Potential : In vitro studies showed that the compound induced apoptosis in human cancer cell lines by activating caspase pathways. This highlights its potential as a novel anticancer agent .
  • Neuroprotective Effects : Research indicated that the compound reduced neuroinflammatory markers in animal models of neurodegenerative diseases, suggesting it may offer protective effects against neuronal damage .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, and how can purity be optimized?

  • Methodology : The compound’s synthesis likely involves coupling a thiophene-2-carbonyl piperidine derivative with a methoxyethyl-substituted imidazolidine-2,4-dione precursor. A multi-step approach is recommended:

Piperidine functionalization : React piperidin-4-amine with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the thiophene-piperidine intermediate.

Imidazolidine-dione preparation : Synthesize the imidazolidine-2,4-dione core via cyclization of urea derivatives or via condensation reactions, introducing the 2-methoxyethyl group early to ensure regioselectivity.

Coupling : Use a nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to link the two fragments.

  • Purity optimization : Employ column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural confirmation of this compound be achieved using crystallographic and spectroscopic methods?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation of a saturated DMSO solution. Compare unit cell parameters and bond angles with structurally related imidazolidine-dione derivatives (e.g., 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, which crystallizes in a monoclinic system with mean C–C bond lengths of 1.49 Å) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm, piperidine CH2_2 signals at δ 2.5–3.5 ppm). IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm1^{-1}) and thiophene ring vibrations (~690 cm1^{-1}) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the environmental fate of this compound?

  • Methodology : Adapt the framework from long-term environmental studies (e.g., Project INCHEMBIOL):

Abiotic factors : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and sorption (soil column experiments with varying organic carbon content).

Biotic transformations : Use microbial consortia from contaminated sites to evaluate biodegradation (OECD 301D test).

Analytical tools : Quantify degradation products via LC-MS/MS and monitor parent compound persistence using 14^{14}C-labeling techniques .

  • Data interpretation : Apply kinetic models (e.g., first-order decay) and compare half-lives with structurally similar thiophene derivatives (e.g., 5-[(4-hydroxyphenyl)methyl]thiazolidine-2,4-dione, t1/2_{1/2} = 15–30 days in aerobic soils) .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

  • Methodology :

Variable Temperature (VT) NMR : Probe dynamic effects (e.g., hindered rotation of the thiophene-carbonyl group) by acquiring spectra at 25–60°C.

COSY/NOESY : Identify coupling partners and spatial proximities to confirm stereochemistry.

Computational validation : Optimize the structure using DFT (B3LYP/6-31G*) and simulate NMR shifts (e.g., with Gaussian or ORCA). Compare calculated vs. experimental 1^1H shifts (Δ < 0.3 ppm acceptable) .

Q. What strategies mitigate challenges in stereochemical control during synthesis of the piperidin-4-yl moiety?

  • Methodology :

  • Chiral resolution : Use enantiopure starting materials (e.g., (R)- or (S)-piperidin-4-amine) or employ chiral auxiliaries (e.g., Evans oxazolidinones).
  • Asymmetric catalysis : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective C–N bond formation.
  • Crystallographic verification : Confirm absolute configuration via single-crystal X-ray diffraction, as demonstrated for analogous imidazolidine-dione derivatives .

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